molecular formula C26H26N2O7S2 B2893513 ethyl 4,5-dimethyl-2-[[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]oxyacetyl]amino]thiophene-3-carboxylate CAS No. 750603-10-2

ethyl 4,5-dimethyl-2-[[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]oxyacetyl]amino]thiophene-3-carboxylate

Cat. No.: B2893513
CAS No.: 750603-10-2
M. Wt: 542.62
InChI Key: OGIDZTLKUWHLHT-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]oxyacetyl]amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H26N2O7S2 and its molecular weight is 542.62. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Thiophene derivatives are essential in synthetic chemistry, serving as intermediates for creating a wide range of heterocyclic compounds. Studies demonstrate methodologies for synthesizing bifunctional thiophene derivatives, highlighting their versatility in chemical reactions. For example, synthetic utility studies have developed methods to prepare different fused and polyfunctional substituted thiophenes, showcasing their broad applicability in creating pharmacologically active compounds and materials with unique properties (Abu‐Hashem et al., 2011).

Antimicrobial Properties

Thiophene derivatives have been evaluated for antimicrobial activities, indicating their potential in addressing bacterial and fungal infections. Research has synthesized new thiophene compounds and tested their efficacy against various microbial strains. This area of study is crucial for developing new antimicrobial agents in response to growing antibiotic resistance (Spoorthy et al., 2021).

Application in Material Science

Thiophene derivatives also find applications in material science, particularly in the development of non-linear optical (NLO) materials. These compounds' electronic properties make them suitable for creating materials that can be used in optical devices, sensors, and other technologies. For instance, studies on ethyl derivatives containing the thiophene moiety have shown promising results for their use as NLO materials, indicating their potential in advancing optical and electronic device technologies (Singh et al., 2014).

Pharmacological Research

In pharmacological research, thiophene derivatives are explored for their potential therapeutic effects. Although you requested exclusion of drug use and side effects information, it's worth noting that the structural versatility of thiophene derivatives makes them candidates for designing compounds with specific biological activities. Research in this field aims at developing new therapeutic agents by exploring the biological activities of these compounds, such as their antiproliferative effects against various cancer cell lines, demonstrating the significant potential of thiophene derivatives in medicinal chemistry (Ghorab et al., 2013).

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]oxyacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7S2/c1-4-34-26(31)23-17(2)18(3)36-24(23)27-22(29)16-35-25(30)20-11-8-12-21(15-20)28-37(32,33)14-13-19-9-6-5-7-10-19/h5-15,28H,4,16H2,1-3H3,(H,27,29)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIDZTLKUWHLHT-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC(=O)C2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC(=O)C2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.